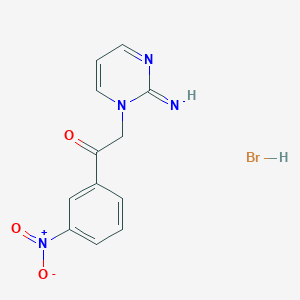
2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is widely used in the synthesis of various organic compounds and has been found to possess several biochemical and physiological effects.
作用机制
The mechanism of action of 2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide is not well understood. However, studies have shown that this compound interacts with various enzymes and proteins in the body, leading to changes in their activity. It has been suggested that the nitro group in the compound may play a role in its biological activity.
Biochemical and Physiological Effects:
2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide has been found to possess several biochemical and physiological effects. Studies have shown that this compound has antibacterial, antifungal, and antitumor activity. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Additionally, this compound has been found to possess antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the major advantages of using 2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide in lab experiments is its versatility. This compound can be used in the synthesis of various organic compounds, making it a valuable tool for organic chemists. Additionally, this compound has several biochemical and physiological effects, making it a potential candidate for drug development.
However, there are also some limitations associated with the use of 2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide in lab experiments. One of the major limitations is its toxicity. This compound has been found to be toxic to certain cell lines, and caution should be exercised when handling this compound in the lab.
未来方向
There are several future directions for the research on 2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide. One potential direction is the development of new synthetic routes for this compound, which could lead to improved yields and purity. Another direction is the investigation of the mechanism of action of this compound, which could provide insights into its potential applications in drug development. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new therapies for various diseases.
合成方法
The synthesis of 2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide involves the reaction of 2-amino-4,6-dichloropyrimidine with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction and results in the formation of the desired product. The reaction conditions, such as temperature, time, and catalyst, can be varied to optimize the yield and purity of the product.
科学研究应用
2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide has several scientific research applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has also been found to possess several biochemical and physiological effects, making it a potential candidate for drug development.
属性
IUPAC Name |
2-(2-iminopyrimidin-1-yl)-1-(3-nitrophenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3.BrH/c13-12-14-5-2-6-15(12)8-11(17)9-3-1-4-10(7-9)16(18)19;/h1-7,13H,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXFVNDRKYJRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C=CC=NC2=N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974113.png)

![N-1-naphthyl-N''-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B5974124.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5974133.png)

![3-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5974153.png)
![N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5974160.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5974167.png)
![(1S,9S)-11-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5974175.png)
![7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974179.png)
![2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5974185.png)
![ethyl 1-[(10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5974195.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5974201.png)
![N-methyl-5-(1-{[(2-methylbenzyl)thio]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5974225.png)